molecular formula C12H13BrO B14740774 1-(4-Bromophenyl)-7-oxabicyclo[4.1.0]heptane CAS No. 1605-15-8

1-(4-Bromophenyl)-7-oxabicyclo[4.1.0]heptane

Cat. No.: B14740774
CAS No.: 1605-15-8
M. Wt: 253.13 g/mol
InChI Key: FGFUUZSREMEXBN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Bromophenyl)-7-oxabicyclo[410]heptane is a bicyclic compound characterized by the presence of a bromophenyl group and an oxabicycloheptane structure

Preparation Methods

The synthesis of 1-(4-Bromophenyl)-7-oxabicyclo[4.1.0]heptane typically involves the cyclopropanation of alkenes. One common method is the reaction of 4-bromophenyl-substituted alkenes with carbenes, which are generated in situ from diazo compounds. The reaction is usually carried out under mild conditions, often in the presence of a catalyst such as a transition metal complex. Industrial production methods may involve the use of continuous flow reactors to optimize yield and efficiency.

Chemical Reactions Analysis

1-(4-Bromophenyl)-7-oxabicyclo[4.1.0]heptane undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the bromophenyl group to a phenyl group or other derivatives.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups such as hydroxyl, amino, or alkyl groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-(4-Bromophenyl)-7-oxabicyclo[4.1.0]heptane has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme mechanisms and as a probe for biological pathways.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(4-Bromophenyl)-7-oxabicyclo[4.1.0]heptane involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenyl group can participate in π-π interactions, while the oxabicycloheptane structure provides rigidity and spatial orientation. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar compounds to 1-(4-Bromophenyl)-7-oxabicyclo[4.1.0]heptane include:

    1-Phenylbicyclo[4.1.0]heptane: Lacks the bromine atom, resulting in different reactivity and applications.

    Bicyclo[4.1.0]heptane: The parent compound without any substituents, used as a reference in studies of substituted derivatives.

    7,7-Dichlorobicyclo[4.1.0]heptane: Contains chlorine atoms instead of bromine, leading to different chemical properties and uses The uniqueness of 1-(4-Bromophenyl)-7-oxabicyclo[41

Properties

CAS No.

1605-15-8

Molecular Formula

C12H13BrO

Molecular Weight

253.13 g/mol

IUPAC Name

1-(4-bromophenyl)-7-oxabicyclo[4.1.0]heptane

InChI

InChI=1S/C12H13BrO/c13-10-6-4-9(5-7-10)12-8-2-1-3-11(12)14-12/h4-7,11H,1-3,8H2

InChI Key

FGFUUZSREMEXBN-UHFFFAOYSA-N

Canonical SMILES

C1CCC2(C(C1)O2)C3=CC=C(C=C3)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.